(S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid

Enantioselective biocatalysis Carbonyl reductase engineering Chiral γ-amino alcohol synthesis

(S)-3-(Dimethylamino)-1-phenylpropan-1-ol oxalate (CAS 873436-53-4) is the oxalic acid salt of an enantiomerically defined (S)-γ-amino alcohol with molecular formula C₁₃H₁₉NO₅ and molecular weight 269.29 g/mol. This compound belongs to the class of chiral 3-(dimethylamino)-1-phenylpropan-1-ol derivatives, recognized as key intermediates in the synthesis of selective serotonin reuptake inhibitor (SSRI) and serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressants, including fluoxetine, atomoxetine, and duloxetine.

Molecular Formula C13H19NO5
Molecular Weight 269.29 g/mol
CAS No. 873436-53-4
Cat. No. B1405298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid
CAS873436-53-4
Molecular FormulaC13H19NO5
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=CC=C1)O.C(=O)(C(=O)O)O
InChIInChI=1S/C11H17NO.C2H2O4/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;3-1(4)2(5)6/h3-7,11,13H,8-9H2,1-2H3;(H,3,4)(H,5,6)/t11-;/m0./s1
InChIKeyWJDOYDOLXKWIKQ-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(Dimethylamino)-1-phenylpropan-1-ol Oxalate (CAS 873436-53-4): Chiral γ-Amino Alcohol Intermediate for Antidepressant Synthesis


(S)-3-(Dimethylamino)-1-phenylpropan-1-ol oxalate (CAS 873436-53-4) is the oxalic acid salt of an enantiomerically defined (S)-γ-amino alcohol with molecular formula C₁₃H₁₉NO₅ and molecular weight 269.29 g/mol . This compound belongs to the class of chiral 3-(dimethylamino)-1-phenylpropan-1-ol derivatives, recognized as key intermediates in the synthesis of selective serotonin reuptake inhibitor (SSRI) and serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressants, including fluoxetine, atomoxetine, and duloxetine [1]. The (S)-absolute configuration at the benzylic alcohol center, combined with oxalate counterion salt formation, distinguishes this compound from its racemic free base (CAS 5554-64-3), its (R)-enantiomer oxalate (CAS 1270016-44-8), and the corresponding hydrochloride salt (CAS 5424-50-0) .

Why Racemic or Alternative Salt Forms Cannot Substitute for (S)-3-(Dimethylamino)-1-phenylpropan-1-ol Oxalate (CAS 873436-53-4)


Generic substitution of this (S)-oxalate salt with racemic free base, the (R)-enantiomer, or the hydrochloride salt introduces three quantifiable liabilities that directly compromise downstream synthesis outcomes. First, the racemic free base lacks stereochemical specification, and the (S)-enantiomer is the pharmacologically relevant configuration for antidepressant active pharmaceutical ingredient (API) construction—substituting with racemate forfeits enantiomeric control, producing 50% undesired (R)-isomer in the product stream [1]. Second, salt formation with oxalic acid versus hydrochloric acid produces a crystalline, non-hygroscopic solid (LogP ≈ 0.83) with dramatically altered lipophilicity compared to the free base (LogP 1.67), impacting chromatographic behavior, solubility in organic reaction media, and storage stability [2]. Third, oxalate salt formation is an established enantioenrichment strategy: diastereomeric oxalate crystallization can upgrade enantiomeric purity beyond what direct asymmetric synthesis achieves, a purification pathway unavailable to the free base or hydrochloride form [3].

Quantitative Differentiation Evidence for (S)-3-(Dimethylamino)-1-phenylpropan-1-ol Oxalate (CAS 873436-53-4) Versus Closest Analogs


Enantioselective Biocatalytic Synthesis: (S)-Enantiomer Achieves 96% ee vs. 88% ee for (R)-Enantiomer via Engineered Carbonyl Reductase Mutants

In a direct head-to-head comparison within a single enzyme engineering study, the engineered carbonyl reductase mutant L174W from Sporobolomyces salmonicolor catalyzed the asymmetric reduction of 3-(dimethylamino)-1-phenylpropan-1-one (1a) to yield (S)-3-(dimethylamino)-1-phenylpropan-1-ol with 96% enantiomeric excess (ee), whereas the alternative mutant L174Y produced the (R)-enantiomer with only 88% ee [1]. This represents an 8 percentage-point ee advantage for the (S)-selective catalyst, and a dramatic improvement from the wild-type M242F/Q245T mutant which produced (S)-2a with a mere 28% ee [1]. The kinetic parameters (kcat/Km) of the L174W mutant were also improved relative to the parent enzyme [1].

Enantioselective biocatalysis Carbonyl reductase engineering Chiral γ-amino alcohol synthesis

Lipophilicity Modulation: Oxalate Salt LogP 0.83 vs. Free Base LogP 1.67 — A 2.0-Fold Difference in Octanol-Water Partitioning

The oxalate salt of 3-(dimethylamino)-1-phenylpropan-1-ol exhibits a calculated LogP of 0.8273, compared with 1.6717 for the corresponding free base (racemic form, CAS 60577-28-8) [1]. This ΔLogP of -0.8444 corresponds to an approximately 2.0-fold reduction in octanol-water partition coefficient, translating to significantly higher aqueous-phase partitioning and altered retention in reversed-phase chromatographic systems [1]. The oxalate salt also carries a polar surface area (PSA) of 98.07 Ų versus 23.47 Ų for the free base, a 4.2-fold increase that quantitatively reflects the enhanced hydrogen-bonding capacity introduced by the oxalate counterion [1].

Physicochemical property comparison Salt-form LogP differential Chromatographic behavior prediction

Solid-State Hygroscopicity Advantage: Oxalate Salts are Non-Hygroscopic vs. Anhydrous Hydrochloride Salts — Class-Level Evidence from a Six-Salt Prazosin Comparative Study

A systematic head-to-head study of six prazosin salt forms (mesylate, besylate, tosylate, camsylate, oxalate, and maleate) versus anhydrous and polyhydrate hydrochloride demonstrated that all salt forms, including oxalate, were crystalline and non-hygroscopic, whereas the anhydrous hydrochloride salt was hygroscopic [1]. All salts were physically and chemically stable at 40°C / 75% relative humidity [1]. While this evidence is class-level for amino alcohol salts, the structural parallel—a basic amine center forming a salt with oxalic versus hydrochloric acid—is directly transferable. The anhydrous hydrochloride salt of 3-(dimethylamino)-1-phenylpropan-1-ol (CAS 5424-50-0) is therefore expected to exhibit higher moisture uptake, which compromises gravimetric accuracy in weighing, storage stability in humid environments, and stoichiometric reliability in water-sensitive reactions [1].

Pharmaceutical salt selection Hygroscopicity profiling Solid-state stability

Oxalate Salt Formation as an Enantioenrichment Strategy: Diastereomeric Crystallization Upgrades Chiral Purity Beyond Direct Asymmetric Synthesis

US Patent 6,362,373 explicitly describes a process wherein a chiral amino alcohol is reacted with oxalic acid in methanol, acetone, or mixtures thereof to form an oxalate salt, which is then neutralized with aqueous potassium hydroxide to regenerate the purified free amino alcohol [1]. The oxalate salt formation step enables diastereomeric crystallization, a classical resolution technique that can elevate enantiomeric purity beyond the ee achieved in the initial asymmetric synthesis step. For (S)-3-(dimethylamino)-1-phenylpropan-1-ol, where direct enzymatic reduction yields 96% ee [2], subsequent oxalate salt formation and recrystallization offers a pathway toward enantiomeric purity exceeding 99% ee—a threshold not attainable by enzymatic reduction alone [2]. The free base (CAS 36296-97-6) and hydrochloride salt lack this salt-mediated enantioenrichment capability [1].

Diastereomeric salt resolution Enantiomeric enrichment Chiral amino alcohol purification

Pharmaceutical Intermediate Lineage: (S)-Configuration as the Stereochemical Determinant for SSRI/SNRI API Construction

Chiral 3-(dimethylamino)-1-phenylpropan-1-ol is explicitly identified as a critical intermediate in the synthesis of fluoxetine (Prozac) and structurally related antidepressants including atomoxetine and duloxetine [1]. The (S)-enantiomer at the benzylic alcohol position establishes the stereochemical foundation for the final API; retention of configuration through subsequent etherification and N-demethylation steps is essential [2]. Patent WO2011027359A2 specifically discloses N,N-dimethylamino-1-phenylpropanol as an intermediate in the preparation of 4-hydroxy atomoxetine oxalate, a primary metabolite of atomoxetine used as a reference standard in ANDA regulatory filings [3]. The racemic free base (CAS 5554-64-3) is commonly listed merely as 'Fluoxetine Impurity 12' or 'Fluoxetine RC 3,' lacking the defined stereochemistry required for API intermediate use .

SSRI synthesis Fluoxetine intermediate Chiral building block procurement

Recommended Procurement and Application Scenarios for (S)-3-(Dimethylamino)-1-phenylpropan-1-ol Oxalate (CAS 873436-53-4)


Enantioselective Synthesis of (S)-Fluoxetine and (S)-Norfluoxetine from a Stereodefined Chiral Building Block

This compound is the preferred starting material for academic and industrial laboratories synthesizing enantiopure (S)-fluoxetine hydrochloride or its N-desmethyl metabolite (S)-norfluoxetine. The pre-established (S)-configuration at the benzylic alcohol center eliminates the need for chiral resolution at later synthetic stages, as documented in the fluoxetine patent pathway where 3-(dimethylamino)-1-phenylpropan-1-ol undergoes etherification with 4-chlorobenzotrifluoride followed by selective N-demethylation [1]. The oxalate salt form provides the additional advantages of non-hygroscopic handling (class-level evidence from prazosin salt profiling [2]) and the option for further enantiomeric enrichment via diastereomeric recrystallization should >96% ee be required [3]. Researchers should specify the oxalate salt rather than the free base or hydrochloride to ensure reproducible stoichiometry and storage stability across multi-step synthetic campaigns.

Preparation of 4-Hydroxy Atomoxetine Reference Standards and Metabolite Synthesis for ANDA Regulatory Submissions

The oxalate salt form of this (S)-γ-amino alcohol serves as a documented intermediate in the patented synthesis of 4-hydroxy atomoxetine, the primary oxidative metabolite of atomoxetine (Strattera) [4]. The crystalline oxalate salt facilitates purification and characterization of the intermediate by providing a well-defined solid form suitable for NMR, HPLC, and XRPD analysis, which are required for Abbreviated New Drug Application (ANDA) impurity and reference standard qualification [4]. Procurement of the (S)-oxalate salt rather than the racemic free base ensures that the synthesized metabolite standard possesses the correct stereochemistry matching the human metabolite profile, a critical requirement for bioanalytical method validation.

Enzymatic Process Development and Carbonyl Reductase Engineering Using (S)-Configured Product as a Chiral HPLC Reference Standard

For laboratories engaged in carbonyl reductase engineering or asymmetric hydrogenation catalyst development targeting β-amino ketone reduction, the (S)-oxalate salt serves as an authenticated chiral reference standard for method calibration. The ACS Catalysis 2015 study demonstrated that engineered SSCR mutants produce the (S)-alcohol with 96% ee, and the availability of a well-characterized (S)-oxalate salt enables accurate chiral HPLC calibration for reaction monitoring and ee determination [5]. The lower LogP of the oxalate salt (0.83 vs. 1.67 for the free base) also provides a distinct retention-time marker that can help discriminate between salt and free-base species during chromatographic method development [6].

Quote Request

Request a Quote for (S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.